molecular formula C33H28N6O3S B14764873 Egfr-IN-18

Egfr-IN-18

Número de catálogo: B14764873
Peso molecular: 588.7 g/mol
Clave InChI: MYCFQBCOJLOXJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Egfr-IN-18 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane glycoprotein with intrinsic kinase activity, playing a crucial role in regulating cellular proliferation, differentiation, angiogenesis, and metastasis . The inhibition of EGFR is a validated strategy in cancer therapy, making this compound a significant compound in this field.

Métodos De Preparación

The preparation of Egfr-IN-18 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Egfr-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Egfr-IN-18 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology and medicine, this compound is utilized to investigate its potential as a therapeutic agent for treating cancers that exhibit abnormal EGFR activation. Additionally, it has applications in the pharmaceutical industry for drug development and testing .

Mecanismo De Acción

Egfr-IN-18 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP) binding site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation and survival, making it effective in cancer therapy .

Comparación Con Compuestos Similares

Egfr-IN-18 is compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR, this compound may exhibit unique binding affinities and specificities, making it potentially more effective in certain contexts. Similar compounds include erlotinib, gefitinib, and afatinib, each with distinct properties and clinical applications .

Propiedades

Fórmula molecular

C33H28N6O3S

Peso molecular

588.7 g/mol

Nombre IUPAC

N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-2-[(3-oxo-1H-isoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C33H28N6O3S/c1-20(40)35-28-17-22(14-15-34-28)30-29(37-33(38-30)43-2)21-10-7-11-25(16-21)36-31(41)26-12-5-3-8-23(26)18-39-19-24-9-4-6-13-27(24)32(39)42/h3-17H,18-19H2,1-2H3,(H,36,41)(H,37,38)(H,34,35,40)

Clave InChI

MYCFQBCOJLOXJZ-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4CN5CC6=CC=CC=C6C5=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.